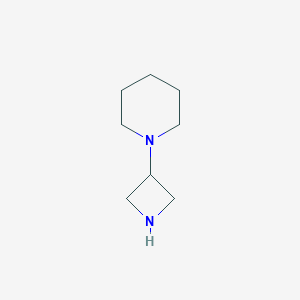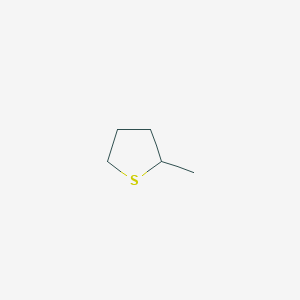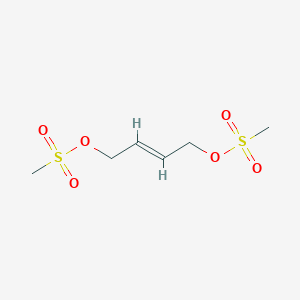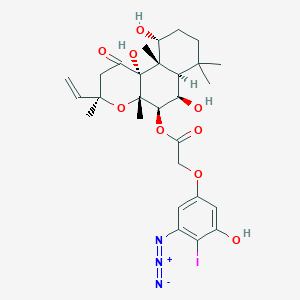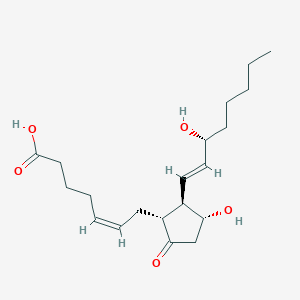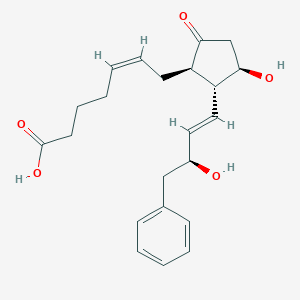
16-phenyl tetranor Prostaglandin E2
Descripción general
Descripción
16-Phenyl tetranor Prostaglandin E2 is a metabolically stable synthetic analog of Prostaglandin E2 . It is five times more potent than Prostaglandin E2 in causing hypotension in dogs at a dose of 0.1 μg/kg . It is comparable to Prostaglandin E2 in inhibiting histamine-induced bronchoconstriction in conscious guinea pigs .
Molecular Structure Analysis
The molecular formula of 16-Phenyl tetranor Prostaglandin E2 is C22H28O5 . It contains total 56 bonds; 28 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis
16-Phenyl tetranor Prostaglandin E2 is the free acid form of sulprostone formed by the hydrolysis of the methylsulfonamide bond . It is a minor metabolite of sulprostone found in human plasma after parenteral administration of the drug .Physical And Chemical Properties Analysis
16-Phenyl tetranor Prostaglandin E2 has a predicted boiling point of 576.8±50.0 °C and a predicted density of 1.235±0.06 g/cm3 . It is soluble in DMF, DMSO, and Ethanol . Its predicted pKa is 4.75±0.10 .Aplicaciones Científicas De Investigación
Tissue-Selective Hypotensive Profile
A significant application of 16-phenyl tetranor Prostaglandin E2 is its tissue-selective hypotensive profile. Research conducted by Johnson et al. (1980) highlighted the development of prostaglandin E2 (PGE2) analogs, including 16-phenyl tetranor Prostaglandin E2, which displayed notable tissue-selective hypotensive activity. This profile was part of a larger effort to find prostaglandins with improved tissue selectivity and metabolic stability (Johnson, Schaaf, Constantine, & Hess, 1980).
Uterine Stimulant Activity
The compound's application extends to its influence on the human myometrium during early pregnancy, as investigated by Rydnert (1986). The study conducted in vivo experiments on the human myometrium during early pregnancy and found that 16-phenyl tetranor Prostaglandin E2 exhibits similar or slightly more pronounced potency compared to natural prostaglandin E2 (Rydnert, 1986).
Involvement in Prostaglandin Synthesis
Kimbrough et al. (2020) focused on the synthesis aspect of 16-phenyl tetranor Prostaglandin E2. They elucidated its role in the response to inflammation, highlighting the importance of chemical synthesis for supporting metabolite quantification in various conditions related to human disease (Kimbrough, Jana, Kim, Allweil, Oates, Milne, & Sulikowski, 2020).
Autoamplification in Osteoblasts
Another study by Suda et al. (1998) demonstrated the autoamplification of Prostaglandin E2 production through the EP1 subtype of PGE receptor in mouse osteoblastic cells. This research revealed the significance of 16-phenyl tetranor Prostaglandin E2 in processes like mechanical stress and fracture healing (Suda, Tanaka, Yasoda, Natsui, Sakuma, Tanaka, Ushikubi, Narumiya, & Nakao, 1998).
Development of Sensitive Assays
A 2022 study by Sakura et al. focused on the development of monoclonal antibody-based enzyme immunoassay for measuring tetranor-Prostaglandin D Metabolite (tetranor-PGDM), a derivative of PGD2, which has relevance in the context of tetranor Prostaglandin metabolites like 16-phenyl tetranor Prostaglandin E2 (Sakura, Nagata, Inoue, Nakamura, Aritake, & Murata, 2022).
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWJXQSQVUJRNS-YYWARMNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-phenyl tetranor Prostaglandin E2 | |
CAS RN |
38315-44-5 | |
| Record name | 16-Phenyl-17,18,19,20-tetranorprostaglandin E2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38315-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



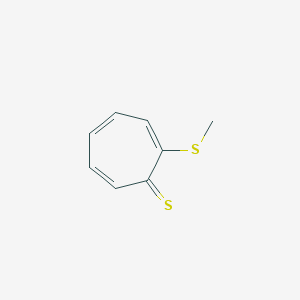
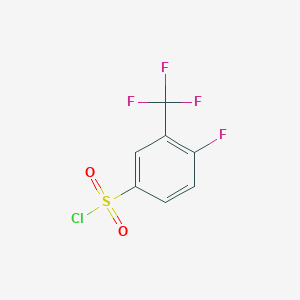
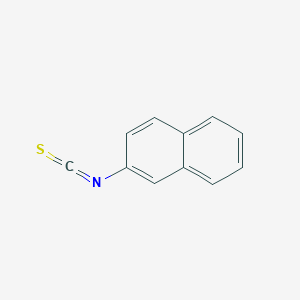
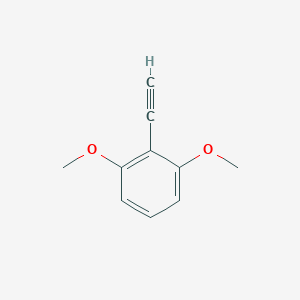
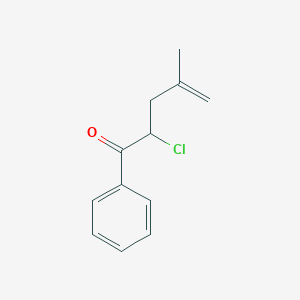
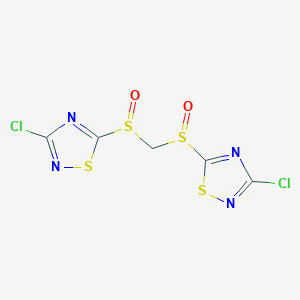
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
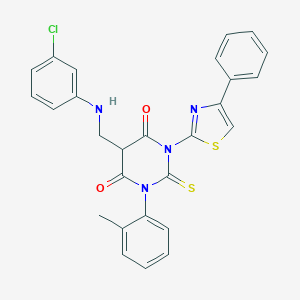
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
